
1-(Diphenylmethyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Nitrophenyl)methylene)dibenzene is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Nitrophenyl)methylene)dibenzene typically involves the reaction of 4-nitrobenzaldehyde with dimedone in the presence of an organocatalyst such as proline. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition . The reaction conditions include:
Reactants: 4-nitrobenzaldehyde and dimedone
Catalyst: Proline
Solvent: Polyethylene glycol (PEG-400)
Temperature: Room temperature
Reaction Time: Approximately 1.5 hours
The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by vacuum filtration .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
((4-Nitrophenyl)methylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino compounds.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
((4-Nitrophenyl)methylene)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ((4-Nitrophenyl)methylene)dibenzene involves its interaction with molecular targets through its nitrophenyl and benzene moieties. The nitrophenyl group can participate in electron transfer reactions, while the benzene rings can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Similar in structure but contains additional cyclohexenone rings.
4-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the methylene and benzene components.
4-Nitrophenylmethanol: Contains a nitrophenyl group attached to a methanol moiety.
Uniqueness
((4-Nitrophenyl)methylene)dibenzene is unique due to its combination of a nitrophenyl group with a methylene bridge and two benzene rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2945-12-2 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-benzhydryl-4-nitrobenzene |
InChI |
InChI=1S/C19H15NO2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI Key |
PYIFQWWZCFQJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


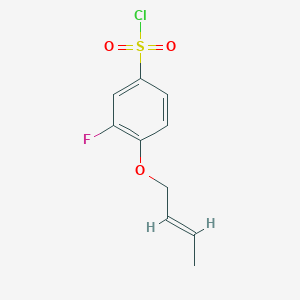

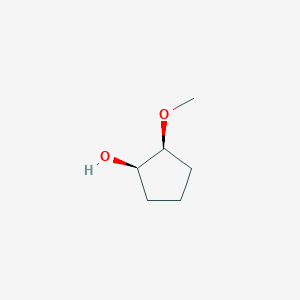
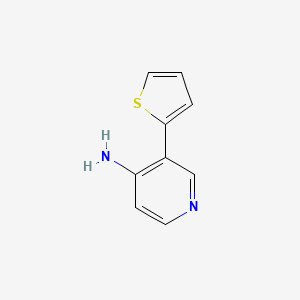
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
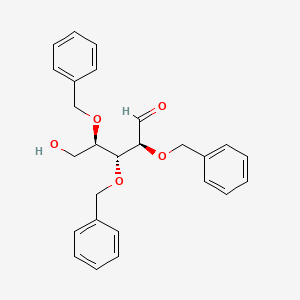





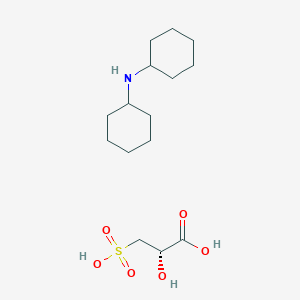
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
